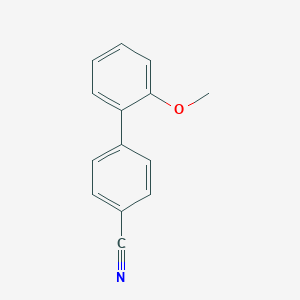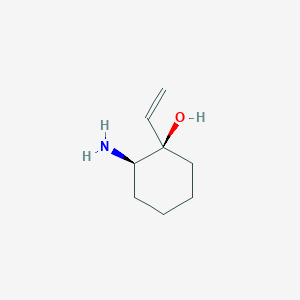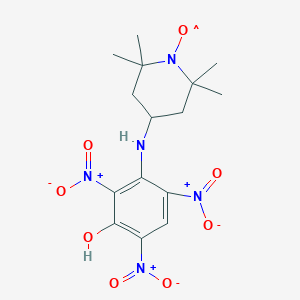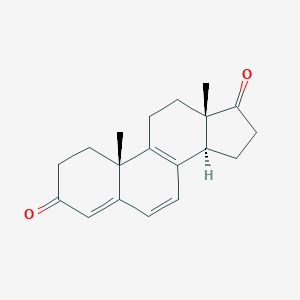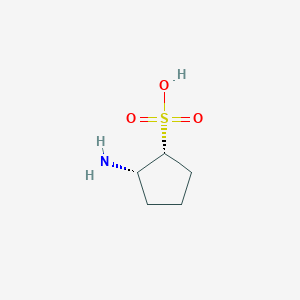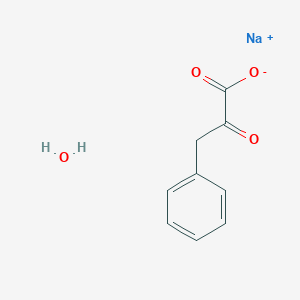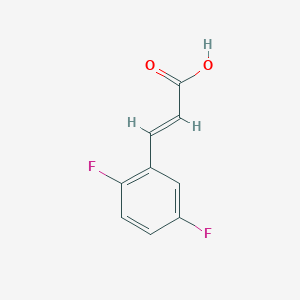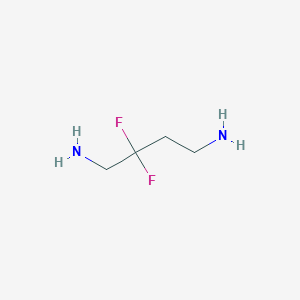
2,2-Difluoroputrescine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoroputrescine is a fluorinated analogue of putrescine, a naturally occurring polyamine. This compound is characterized by the substitution of two hydrogen atoms with fluorine atoms at the second carbon position. The molecular formula of this compound is C4H10F2N2, and it has a molecular weight of 124.13 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoroputrescine typically involves the fluorination of putrescine or its derivatives. One common method includes the reaction of 1-chloro-2,2-difluoroethane with an alkali metal salt of formic acid or acetic acid in a suitable solvent . This reaction yields 2,2-Difluoroethanol, which can then be further processed to obtain this compound.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar processes could be adapted for large-scale production, ensuring the availability of the compound for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Difluoroputrescine undergoes several types of chemical reactions, including substitution and addition reactions. The presence of fluorine atoms influences the reactivity of the compound, making it a valuable intermediate in organic synthesis.
Common Reagents and Conditions: Common reagents used in reactions involving this compound include strong bases, nucleophiles, and electrophiles. Reaction conditions often involve moderate to high temperatures and the use of polar solvents to facilitate the desired transformations.
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, the reaction with nucleophiles can lead to the formation of substituted polyamines, while reactions with electrophiles can yield various fluorinated derivatives .
Aplicaciones Científicas De Investigación
2,2-Difluoroputrescine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex fluorinated compounds. Its unique reactivity makes it a valuable intermediate in the development of new materials and pharmaceuticals .
Biology: In biological research, this compound is studied for its effects on polyamine metabolism. The compound’s ability to inhibit polyamine biosynthesis makes it a potential tool for investigating the role of polyamines in cell growth and proliferation .
Medicine: In medicine, this compound is explored for its potential as an anticancer agent. Its ability to selectively target rapidly proliferating cells suggests that it could be used in the development of new cancer therapies .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it a valuable component in the manufacture of high-performance polymers and other advanced materials .
Mecanismo De Acción
The mechanism of action of 2,2-Difluoroputrescine involves its interaction with polyamine biosynthetic pathways. The compound acts as an inhibitor of ornithine decarboxylase, an enzyme critical for the production of polyamines . By inhibiting this enzyme, this compound disrupts polyamine synthesis, leading to reduced cell proliferation and growth. This mechanism underlies its potential use as an anticancer agent and a tool for studying polyamine metabolism.
Comparación Con Compuestos Similares
- 2-Fluoroputrescine
- 2,2-Difluoro-1,4-butanediamine
- 6,6-Difluorospermidine
- 6,6-Difluorospermine
Comparison: Compared to other fluorinated polyamines, 2,2-Difluoroputrescine is unique due to the specific positioning of the fluorine atoms. This positioning significantly influences its reactivity and biological activity. For instance, 2-Fluoroputrescine, with only one fluorine atom, exhibits different reactivity and biological effects compared to this compound . Similarly, 6,6-Difluorospermidine and 6,6-Difluorospermine, which have fluorine atoms at different positions, show distinct properties and applications .
Propiedades
Número CAS |
113741-09-6 |
|---|---|
Fórmula molecular |
C4H10F2N2 |
Peso molecular |
124.13 g/mol |
Nombre IUPAC |
2,2-difluorobutane-1,4-diamine |
InChI |
InChI=1S/C4H10F2N2/c5-4(6,3-8)1-2-7/h1-3,7-8H2 |
Clave InChI |
MTNQZXALCORBMF-UHFFFAOYSA-N |
SMILES |
C(CN)C(CN)(F)F |
SMILES canónico |
C(CN)C(CN)(F)F |
| 113741-09-6 | |
Sinónimos |
2,2-difluoroputrescine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


